4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound with the molecular formula CHN\O. It features a benzaldehyde group linked to a 4-methylpiperidin-1-ylmethyl moiety, making it a significant compound in organic chemistry. This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules and has garnered attention for its potential roles in biological systems and interactions with biomolecules.
The compound is classified under aldehydes due to the presence of the aldehyde functional group (-CHO). It is synthesized through various chemical reactions involving piperidine derivatives and benzaldehyde. Its applications span across fields such as medicinal chemistry, where it is explored for therapeutic properties, and materials science, where it serves as a precursor for specialty chemicals.
The synthesis of 4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde typically involves the reaction of 4-methylpiperidine with benzaldehyde. The reaction conditions are crucial for ensuring the desired product is formed efficiently.
Common Reagents:
Procedure:
In industrial settings, production may utilize batch or continuous flow processes, optimized for high yield and purity.
4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde is versatile in its reactivity, undergoing several types of chemical reactions:
Oxidation:
Reduction:
Substitution:
Oxidation Agents:
Reducing Agents:
Substitution Reagents:
From these reactions, various products can be formed:
The mechanism of action for 4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde varies based on its specific applications. In biological contexts, it may interact with molecular targets such as enzymes or receptors, potentially modulating their activity. This interaction often involves binding to active sites or altering conformations of target molecules, which can lead to significant biological effects.
The compound's physical state and solubility make it suitable for various applications in organic synthesis and medicinal chemistry .
4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde has several notable applications:
Piperidine derivatives constitute a privileged structural class in oncology due to their favorable physiochemical properties and target compatibility. The 4-methylpiperidine subunit in particular contributes to:
Table 1: Anticancer Activities of Piperidine-Containing Pharmacophores
Compound Class | Biological Target | Key Pharmacodynamic Effects |
---|---|---|
Chalcone-Piperidine Hybrids | VEGFR-2, P-gp | Dual inhibition of angiogenesis & drug efflux [3] |
Piperazine Analogues | Kinases, Tubulin | Cell cycle arrest & apoptosis induction [1] |
4-Substituted Piperidines | HIF-1α, p300 | Suppression of hypoxia signaling pathways [8] |
Recent studies demonstrate that 4-methylpiperidine incorporation significantly enhances cytotoxicity against cervical cancer lines (HeLa, SiHa) while reducing toxicity in normal cells—a critical therapeutic index improvement [3].
Structural hybridization merges pharmacophoric elements from distinct bioactive molecules to create multifunctional agents. 4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde serves as a cornerstone in these strategies:
Positional isomerism profoundly influences the biological activity of piperidine-benzaldehyde derivatives:
Table 2: Structural Comparisons of Piperidine-Benzaldehyde Isomers
Structural Feature | 4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde | 4-(3-Methylpiperidin-1-yl)benzaldehyde |
---|---|---|
IUPAC Name | 4-[(4-Methylpiperidin-1-yl)methyl]benzaldehyde | 4-(3-Methylpiperidin-1-yl)benzaldehyde |
CAS Number | 943110-78-9 [7] | 6485424 [2] |
Molecular Formula | C₁₄H₁₉NO | C₁₃H₁₇NO |
Spatial Orientation | Equatorial methyl group | Axial methyl group |
VEGFR-2 Binding Energy | -9.823 kcal·mol⁻¹ [3] | -8.2 kcal·mol⁻¹ (predicted) |
HPLC analyses confirm that positional isomers exhibit distinct retention times and polarities, necessitating rigorous analytical control during synthesis [5]. The 4-methylpiperidinylmethyl variant demonstrates superior metabolic stability over piperazine analogs due to reduced CYP450-mediated oxidation at the nitrogen center.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4